molecular formula C22H16BrN B14033263 5-bromo-N,N-diphenylnaphthalen-1-amine

5-bromo-N,N-diphenylnaphthalen-1-amine

Cat. No.: B14033263
M. Wt: 374.3 g/mol
InChI Key: NKEGZJXEXDELQH-UHFFFAOYSA-N
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Description

5-bromo-N,N-diphenylnaphthalen-1-amine is an organic compound with the molecular formula C22H16BrN It is a derivative of naphthalene, substituted with a bromine atom at the 5-position and two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diphenylnaphthalen-1-amine typically involves the bromination of N,N-diphenylnaphthalen-1-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-diphenylnaphthalen-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-bromo-N,N-diphenylnaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diphenylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N,N-dimethylnaphthalen-1-amine: Similar structure but with methyl groups instead of phenyl groups.

    N,N-diphenylnaphthalen-1-amine: Lacks the bromine atom.

    5-chloro-N,N-diphenylnaphthalen-1-amine: Chlorine atom instead of bromine.

Uniqueness

5-bromo-N,N-diphenylnaphthalen-1-amine is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C22H16BrN

Molecular Weight

374.3 g/mol

IUPAC Name

5-bromo-N,N-diphenylnaphthalen-1-amine

InChI

InChI=1S/C22H16BrN/c23-21-15-7-14-20-19(21)13-8-16-22(20)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

NKEGZJXEXDELQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4Br

Origin of Product

United States

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